N-benzyl-4-methoxy-2-nitroaniline
Description
Structure
3D Structure
Properties
CAS No. |
2215-44-3 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-benzyl-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-7-8-13(14(9-12)16(17)18)15-10-11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
InChI Key |
YHSWNVJZAVMCCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Contextual Significance of Substituted Anilines and Nitroaromatic Compounds in Chemical Sciences
Substituted anilines and nitroaromatic compounds are foundational pillars in the landscape of organic chemistry, serving as crucial intermediates and building blocks for a vast array of functional molecules. rsc.orgnih.gov Aniline (B41778), the simplest aromatic amine, was first isolated in 1826 and has since become an industrially significant commodity chemical. wikipedia.org Its derivatives, which feature various functional groups on the phenyl ring, are integral to the synthesis of pharmaceuticals, polymers, dyes, and agrochemicals. wikipedia.orgchempanda.com The amino group in anilines can be readily transformed into other functional groups, such as through diazotization reactions, which opens up a wide range of synthetic possibilities. wikipedia.org
The intersection of these two classes of compounds in molecules like N-benzyl-4-methoxy-2-nitroaniline, which contains both a substituted aniline core and a nitro group, creates a multifunctional platform for chemical exploration. The presence of the methoxy (B1213986) group (an electron-donating group) and the nitro group (an electron-withdrawing group) on the same aniline ring results in complex electronic effects that can be exploited in targeted synthesis.
Historical Trajectory and Evolution of Research on N Benzyl 4 Methoxy 2 Nitroaniline
Research into N-benzyl-4-methoxy-2-nitroaniline is intrinsically linked to the broader development of synthetic methodologies for nitroaniline derivatives. Historically, the preparation of nitroanilines involved processes like the nitration of acetanilide (B955) derivatives or the amination of halogenated nitrobenzenes. google.com These methods often required harsh reaction conditions and involved multiple steps. google.com
The synthesis of the core structure of this compound, specifically the 4-methoxy-2-nitroaniline (B140478) moiety, has been a subject of investigation. One patented method describes a process starting from N-benzenesulfonyl-4-methoxyaniline, which is nitrated and then deprotected to yield 4-methoxy-2-nitroaniline. patsnap.com This approach was developed to provide a milder and more environmentally friendly alternative to traditional nitration reactions. patsnap.com
Rationale and Scope of Current Academic Investigations and Frontier Research Areas
Strategic Approaches to C-N Bond Formation and Nitroarene Functionalization
The construction of the this compound scaffold relies on precise control over C-N bond formation and regioselective functionalization of the aniline ring. Modern synthetic approaches are geared towards maximizing efficiency while minimizing environmental impact.
Regioselective Nitration Processes of N-Alkylanilines
The introduction of a nitro group at a specific position on the aniline ring is a critical step in the synthesis of this compound. Traditional nitration methods often lead to a mixture of isomers, necessitating complex purification steps. Consequently, research has focused on developing highly regioselective nitration techniques.
A metal-free and acid-free approach utilizing tert-butyl nitrite (B80452) (TBN) has emerged as a promising method for the chemoselective C-nitration of N-alkyl anilines. rsc.org This method offers good to excellent yields and high chemoselectivity. rsc.org The reaction conditions can be tailored to favor either N-dealkylation-N-nitrosation or C-nitration by controlling the solvent. rsc.org
For the regioselective ring nitration of N-alkyl anilines, using tert-butyl nitrite can produce N-nitroso N-alkyl nitroanilines in excellent yields. nih.govresearchgate.net These intermediates can then be readily converted to the desired N-alkyl nitroanilines. researchgate.net The optimization of reaction conditions, such as solvent and temperature, is crucial for maximizing the yield of the desired product. For instance, acetonitrile (B52724) has been found to be an effective solvent for this transformation. researchgate.netresearchgate.net The reaction often proceeds efficiently at elevated temperatures, for example, at 80°C. researchgate.net
| Reactant | Reagent | Solvent | Temperature | Time | Product | Yield |
| N-alkylaniline | tert-Butyl Nitrite | Acetonitrile | 80°C | 3-12 h | N-nitroso N-alkyl nitroaniline | Good to Excellent |
This table provides a generalized overview of reaction conditions. Specific yields and reaction times will vary depending on the substrate.
The mechanism of regioselective nitration of N-alkylanilines using tert-butyl nitrite is a subject of ongoing investigation. It is believed that the reaction can proceed through different pathways, including radical mechanisms and N-nitrosation. rsc.org In some cases, N-nitroso anilines can act as a self-providing source of the nitro group, promoting the direct nitration of N-alkylanilines. researchgate.net This avoids undesired side reactions and enhances the selectivity of the process. researchgate.net The formation of an N-nitroso intermediate is a key step, which can then rearrange or react further to yield the nitrated product. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Routes to Aniline Derivatives
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of aniline derivatives. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group. youtube.com The presence of a good leaving group on the aromatic ring is also essential for the reaction to proceed. youtube.com In the context of this compound synthesis, an SNAr reaction could involve the displacement of a suitable leaving group on a substituted benzene (B151609) ring by benzylamine (B48309).
Palladium-Catalyzed Reductive Amination Strategies for Benzylamine Integration
Palladium-catalyzed reactions have become powerful tools in modern organic synthesis for the formation of C-N bonds. researchgate.net Reductive amination, a process that involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent, can be catalyzed by palladium complexes. researchgate.netnih.govsemanticscholar.orgmcgill.ca This strategy can be applied to the synthesis of this compound by reacting a suitable carbonyl-containing precursor with benzylamine in the presence of a palladium catalyst and a reducing agent. researchgate.netnih.govsemanticscholar.orgmcgill.ca This method offers a direct and efficient way to introduce the benzylamine moiety.
Multi-step Synthetic Sequences from Commercial Precursors (e.g., 4-methoxyaniline, 2-nitroaniline)
The synthesis of this compound is often accomplished through multi-step sequences starting from readily available commercial precursors like 4-methoxyaniline (p-anisidine) and 2-nitroaniline (B44862).
A common route starting from 4-methoxyaniline involves a three-step process: acetylation, nitration, and hydrolysis. google.com The acetylation of 4-methoxyaniline protects the amino group, followed by regioselective nitration at the 2-position. google.comorgsyn.org Subsequent hydrolysis of the acetamido group yields 4-methoxy-2-nitroaniline. google.comorgsyn.org This intermediate can then be benzylated to afford the final product. A preparation method for 4-methoxy-2-nitroaniline involves the nitration of N-benzenesulfonyl-4-methoxyaniline with copper nitrate (B79036) trihydrate, followed by deprotection. patsnap.com
Alternatively, starting from 2-nitro-4-hydroxyaniline, this compound can be synthesized. One method involves the reaction of 2-nitro-4-hydroxyaniline with benzyl (B1604629) bromide in the presence of potassium carbonate. prepchem.com
Another approach could involve the direct benzylation of 4-methoxy-2-nitroaniline. The choice of the synthetic route often depends on factors such as the availability of starting materials, cost, and the desired scale of production. The use of continuous flow reactors has been explored to improve the efficiency and safety of these multi-step syntheses. google.com
Chemical Transformations and Derivatization Strategies of this compound
The chemical reactivity of this compound allows for a variety of transformations, making it a valuable scaffold in organic synthesis. These transformations primarily involve the selective reduction of the nitro group, and electrophilic and nucleophilic substitution reactions on its aromatic rings.
Selective Reduction of Nitro Functionality to Amino Groups
The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. jsynthchem.com For this compound, the selective reduction of the ortho-nitro group is of particular interest. In dinitro- and trinitrophenols and their ethers, a nitro group positioned ortho to a hydroxy or alkoxy group is preferentially reduced. stackexchange.com This selectivity is attributed to electronic and steric effects, where the ortho-nitro group is more susceptible to reduction. stackexchange.com
Various reducing agents can be employed for this transformation. While sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that typically reduces aldehydes and ketones, it does not reduce nitro groups on its own. jsynthchem.com However, its reducing power can be enhanced by using it in conjunction with transition metal complexes like Ni(PPh3)4 in an ethanol (B145695) solvent. jsynthchem.com This system has been shown to effectively reduce nitro compounds to their corresponding amines. jsynthchem.com Another method involves the use of sodium sulfide (B99878) nonahydrate (Na2S·9H2O) with sulfur (S8), which has demonstrated superiority in selectively reducing one nitro group in polynitro compounds over reagents like Zn/NH4Cl. stackexchange.com
The resulting amino group serves as an active site for further derivatization, enabling the synthesis of a wide range of products. jsynthchem.com
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitro group often acts as an activator for nucleophilic aromatic substitution, while the methoxy (B1213986) and benzylamino groups influence the regioselectivity of electrophilic substitution. jsynthchem.com
One common transformation is the acetylation of the amino group. For instance, 4-methoxy-2-nitroaniline can be acetylated using acetic anhydride (B1165640) in acetic acid to produce N-(4-methoxy-2-nitrophenyl)acetamide. nih.gov This reaction is a key step in multi-step synthetic sequences. google.compatsnap.com
Further derivatization can be achieved through reactions like methylation. Treatment of 4-methoxy-2-nitroaniline with sodium hydride (NaH) followed by methyl iodide (MeI) in dimethylformamide (DMF) yields N-methyl-4-methoxy-2-nitroaniline.
These substitution reactions are crucial for building molecular complexity and accessing a diverse range of derivatives with potential applications in various fields.
Synthesis of Related Heterocyclic Scaffolds and Advanced Organic Intermediates
This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds. nih.gov For example, N-acylated derivatives of N-benzyl-o-nitroaniline can be cyclized using sodium methoxide (B1231860) in methanol (B129727) to form 2-aryl-1-hydroxybenzimidazoles. rsc.org This cyclization pathway highlights the utility of the ortho-nitroaniline moiety in constructing benzimidazole rings.
The development of cross-coupling methodologies, such as Ni/photoredox dual catalysis, has expanded the possibilities for synthesizing N-benzylic heterocycles from readily available aryl halides. nih.gov This approach allows for the systematic variation of the aryl group, which is beneficial in medicinal chemistry for structure-activity relationship studies. nih.gov
Furthermore, derivatives of this compound can be used to synthesize other complex structures. For instance, the cyclization of styrenes with N,N-dialkyl-3-nitroanilines, promoted by elemental sulfur, can afford 2-benzyl benzothiazoles. rsc.org These heterocyclic scaffolds are important motifs in many biologically active molecules.
Methodological Advancements in Synthetic Optimization and Scale-Up
Optimizing synthetic routes for efficiency, safety, and scalability is a critical aspect of chemical manufacturing. Recent advancements have focused on the influence of solvent systems, catalytic enhancements, and controlled reaction parameters.
Influence of Solvent Systems and Catalytic Enhancements
The choice of solvent and catalyst can significantly impact the outcome of a reaction. For the synthesis of 4-methoxy-2-nitroaniline, a method has been developed using N-benzenesulfonyl-4-methoxyaniline in 1,2-dichloroethane (B1671644) with copper nitrate trihydrate and pyridine. patsnap.com This approach is considered milder and safer than traditional nitration methods. patsnap.com
In the reduction of nitroarenes, the choice of catalyst is crucial for achieving high selectivity and yield. sci-hub.st For example, a commercially available sulfided platinum catalyst has been used for the chemoselective reduction of nitro groups in the presence of other sensitive functional groups. sci-hub.st The use of NaBH4 in combination with Ni(PPh3)4 in ethanol provides an effective system for reducing nitro compounds to amines. jsynthchem.com
The development of "green" or environmentally friendly catalysts is also a significant area of research. For instance, citric acid, a natural and non-toxic catalyst, has been used in the synthesis of various heterocyclic compounds. researchgate.net
Controlled Reaction Parameters and In-Situ Reaction Monitoring
Precise control over reaction parameters such as temperature, pressure, and reaction time is essential for optimizing synthetic processes. The use of continuous flow reactors offers significant advantages over traditional batch reactors, including improved heat and mass transfer, enhanced safety, and higher selectivity and yield. google.compatsnap.combeilstein-journals.org
A method for synthesizing 4-methoxy-2-nitroaniline using a continuous flow reactor has been developed, involving a three-step process of acetylation, nitration, and hydrolysis. google.compatsnap.com This method allows for rapid reaction times and minimizes the formation of byproducts. google.compatsnap.com
In-situ reaction monitoring techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can be integrated with flow chemistry systems to provide real-time data on reaction kinetics and conversion. beilstein-journals.org This allows for rapid optimization of reaction conditions and ensures process control. beilstein-journals.org Monitoring reactions with techniques like LCMS and HPLC is also crucial for determining reaction completion and purity. patsnap.com
Advanced Purification Techniques and Chromatographic Separations
The isolation and purification of this compound from reaction mixtures are critical steps to ensure high purity for subsequent applications and characterization. The primary methods employed are column chromatography and recrystallization, which are selected based on the scale of the synthesis and the nature of the impurities present.
Following synthesis, the crude product is typically subjected to column chromatography for effective separation from unreacted starting materials and byproducts. sci-hub.se Silica (B1680970) gel is the standard stationary phase used for this purpose. The separation is achieved by eluting the column with a non-polar/polar solvent system, most commonly a mixture of hexanes and ethyl acetate (B1210297). sci-hub.se The polarity of the eluent is carefully optimized to achieve a good separation, with research indicating that a gradient or a specific ratio of these solvents is highly effective.
In one documented purification protocol, column chromatography on silica gel using a mobile phase of 95:5 hexane (B92381) to ethyl acetate yielded this compound as an orange solid. sci-hub.se The progress and success of the separation are monitored by thin-layer chromatography (TLC), with a reported retention factor (Rƒ) of 0.66 for the pure compound in this solvent system. sci-hub.se After purification, the compound exhibits a melting point of 105 °C. sci-hub.se
The following table summarizes typical parameters for the chromatographic purification of this compound:
| Parameter | Description | Source(s) |
| Technique | Column Chromatography | sci-hub.se |
| Stationary Phase | Silica Gel (SiO₂) | sci-hub.se |
| Mobile Phase | Hexanes/Ethyl Acetate | sci-hub.se |
| Eluent Ratio | 95:5 (Hexane:EtOAc) | sci-hub.se |
| Rƒ Value | 0.66 | sci-hub.se |
| Product Form | Orange Solid | sci-hub.se |
| Melting Point | 105 °C | sci-hub.se |
Recrystallization from solvents such as ethanol is another standard technique employed to purify this compound. This method is particularly useful for removing minor impurities after an initial chromatographic separation or when dealing with larger quantities of the compound.
It is noteworthy that intermediates in the synthesis of related compounds, such as N-nitroso N-benzyl 2-nitro 4-methoxyaniline, can present unique chromatographic challenges. This particular N-nitrosamine exists as two isomers (syn and anti) which have been found to be inseparable by column chromatography. sci-hub.se
The final purity and structural confirmation of this compound are typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the conformational aspects of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
For a similar compound, 4-benzyloxy-2-nitroaniline, a detailed theoretical and experimental vibrational analysis has been conducted. The FT-IR spectrum of 4-benzyloxy-2-nitroaniline shows characteristic bands for the amino (NH₂) group, the nitro (NO₂) group, and the benzyl and methoxy functionalities. It is expected that this compound would exhibit similar characteristic peaks.
Expected FT-IR Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (secondary amine) | Stretching | 3350-3450 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic, CH₂) | Asymmetric & Symmetric Stretching | 2925 & 2855 |
| C=C (aromatic) | Stretching | 1450-1600 |
| NO₂ | Asymmetric & Symmetric Stretching | 1500-1570 & 1300-1370 |
| C-N | Stretching | 1250-1350 |
| C-O (methoxy) | Asymmetric & Symmetric Stretching | 1200-1275 & 1000-1075 |
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Similar to FT-IR, a specific experimental FT-Raman spectrum for this compound is not documented in the available resources. However, based on studies of related molecules like 4-methoxy-2-nitroaniline, the FT-Raman spectrum is expected to provide complementary information to the FT-IR data. nih.gov In FT-Raman spectroscopy, non-polar bonds and symmetric vibrations typically show strong signals.
For 4-benzyloxy-2-nitroaniline, the FT-Raman spectrum has been analyzed, and key vibrations corresponding to the aromatic rings, nitro group, and the ether linkage have been assigned. nih.gov
Expected FT-Raman Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000-3100 |
| NO₂ | Symmetric Stretching | 1300-1370 |
| Ring (breathing) | Symmetric Stretching | ~1000 |
| C-C (aromatic) | Stretching | 1580-1620 |
Correlation of Experimental and Theoretically Calculated Vibrational Frequencies
For many organic molecules, density functional theory (DFT) calculations are employed to predict vibrational frequencies. These theoretical values are often scaled to achieve better agreement with experimental data. For instance, in the study of 4-methoxy-2-nitroaniline, a good consistency was found between the calculated vibrational frequencies and the experimental IR and Raman spectra. nih.gov Similarly, for N-benzyl-2-methyl-4-nitroaniline, theoretical frequencies calculated by the B3LYP/6-31G(d,p) method showed good agreement with the experimental FT-IR spectrum. nih.gov A similar correlation is anticipated for this compound, although specific studies are not currently available.
Electronic Absorption and Photophysical Properties
The electronic properties of this compound can be investigated using UV-Vis, NIR, and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule.
Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Absorption Spectroscopy
An experimental UV-Vis-NIR spectrum for this compound is not found in the reviewed literature. However, the presence of the nitroaniline chromophore suggests that the compound will absorb in the UV-Vis region. For the related compound 4-methoxy-2-nitroaniline, the UV-Vis spectrum has been studied, and the absorption bands are attributed to electronic transitions within the π-conjugated system. nih.gov The absorption spectrum of N-benzyl-2-methyl-4-nitroaniline shows a bandgap of 4.03 eV. nih.gov
For 4-benzyloxy-2-nitroaniline, the experimental UV-Vis spectrum shows absorption peaks that are assigned based on theoretical calculations, revealing charge transfer characteristics within the molecule. nih.gov It is expected that this compound would exhibit an intramolecular charge transfer (ICT) from the electron-donating amino and methoxy groups to the electron-withdrawing nitro group.
Expected UV-Vis Absorption for this compound:
| Transition Type | Expected Wavelength Range (nm) |
| π → π* | 250-350 |
| Intramolecular Charge Transfer (ICT) | 350-450 |
Photoluminescence Emission and Excitation Spectroscopic Investigations
Information on the photoluminescence properties of this compound is not available in the searched scientific literature. However, studies on similar molecules can offer some predictions. For example, the photoluminescence of 4-methoxy-2-nitroaniline has been investigated, revealing emission properties that are influenced by its electronic structure. scielo.org.za The fluorescence and phosphorescence spectra of N-benzyl-2-methyl-4-nitroaniline have also been measured at low temperatures. researchgate.net The study on 4-benzyloxy-2-nitroaniline also includes an analysis of its fluorescence spectrum, which is related to the intramolecular charge transfer process. nih.gov Given the structural similarities, it is plausible that this compound would also exhibit fluorescence, likely originating from the decay of the ICT excited state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone of chemical analysis, offering precise information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the two aromatic rings, the methylene (B1212753) bridge, and the methoxy group. However, no experimental data could be located to provide specific chemical shifts (δ), coupling constants (J), and multiplicity for these protons.
Similarly, a ¹³C NMR analysis would reveal the chemical shifts of each unique carbon atom within the molecule, confirming the carbon skeleton. While spectra for related structures like 2-methoxy-4-nitroaniline (B147289) chemicalbook.com and N-benzyl-4-methoxyaniline chemicalbook.com are known, the specific data for this compound is absent from the reviewed sources.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis
HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. It also provides insight into the molecule's stability and fragmentation patterns under ionization. The molecular formula for this compound is C₁₄H₁₄N₂O₃. An HRMS analysis would seek to confirm the corresponding exact mass. Unfortunately, no published HRMS data for this specific compound could be found.
Based on the available search results, there is no specific crystallographic information for the chemical compound “this compound.” The search results pertain to related but structurally distinct compounds such as "4-Methoxy-N-(4-nitrobenzyl)aniline" and "N-benzyl-2-methyl-4-nitroaniline."
Due to the strict requirement to focus solely on “this compound,” and the absence of crystallographic data for this specific compound in the provided search results, it is not possible to generate the requested article. Using data from related compounds would be scientifically inaccurate and would not adhere to the provided instructions.
Therefore, the requested article on the crystallographic investigations and solid-state structural insights of “this compound” cannot be produced at this time.
Crystallographic Investigations and Solid State Structural Insights
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Quantitative Assessment of Supramolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions within a crystal. By mapping the electron distribution, it allows for the visualization and quantification of close contacts between neighboring molecules. For a molecule like N-benzyl-4-methoxy-2-nitroaniline, a variety of intermolecular interactions are expected to govern its crystal packing.
Although a specific Hirshfeld analysis for this compound has not been reported, data from structurally similar nitroaniline derivatives can provide a representative understanding of the types and prevalence of intermolecular contacts. For instance, in a related nitroaniline compound, the Hirshfeld surface analysis reveals the following distribution of intermolecular contacts:
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 39.0 |
| O···H | 21.3 |
| C···H/H···C | 5.4 |
| C···N/N···C | 5.8 |
| S···H | 5.9 |
This data is representative of a related nitroaniline derivative and is used here to illustrate the potential distribution of intermolecular contacts for this compound.
The analysis of the Hirshfeld surface, mapped over properties such as d_norm, allows for the identification of regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, which are crucial for the stability of the crystal lattice. For this compound, it is anticipated that hydrogen bonds of the N-H···O and C-H···O types would be prominent, given the presence of the nitro and methoxy (B1213986) groups, as well as the amine proton. The benzyl (B1604629) and aromatic rings are also likely to participate in π-π stacking interactions, which would be visualized on the Hirshfeld surface. The high percentage of H···H contacts is typical for organic molecules and reflects the abundance of hydrogen atoms on the molecular surface.
Structure-Directing Effects of Substituents on Crystalline Architectures
The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its oxygen atoms are expected to be key participants in N-H···O and C-H···O hydrogen bonds, which are often dominant interactions in the crystal packing of nitroanilines. The presence of the nitro group can lead to the formation of well-defined hydrogen-bonded chains or networks within the crystal structure.
The benzyl group introduces significant steric bulk and the potential for π-π stacking and C-H···π interactions. The conformation of the benzyl group relative to the nitroaniline core will be a critical factor in determining the efficiency of crystal packing. In the crystal structure of a related compound, N-benzyl-3-nitroaniline, the molecule adopts a bent conformation, and the crystal packing is characterized by both N-H···O and C-H···O hydrogen bonds, forming chains. It is plausible that this compound would adopt a similar packing motif, with the benzyl groups of adjacent molecules arranged to facilitate favorable van der Waals and potential π-stacking interactions.
In essence, the crystalline architecture of this compound will be a delicate balance between the strong hydrogen-bonding capabilities of the nitro and amino groups, and the steric and weaker interactions provided by the benzyl and methoxy substituents. These combined effects will determine the final three-dimensional arrangement of the molecules in the solid state.
Advanced Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
The first step in computational analysis involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation. researchgate.net For N-benzyl-4-methoxy-2-nitroaniline, this process determines the precise bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.
Theoretical studies on analogous structures, such as 4-benzyloxy-2-nitroaniline and N-benzylaniline, reveal key structural features. nih.govresearchgate.net The geometry is significantly influenced by the electronic and steric effects of its functional groups. The presence of both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group on the aniline (B41778) ring, along with the bulky benzyl (B1604629) group on the amine nitrogen, leads to a non-planar structure. nih.gov DFT calculations help in quantifying this non-planarity and analyzing the conformational landscape, identifying the most stable rotamers that arise from rotation around single bonds, such as the C-N and N-benzyl bonds.
| Structural Parameter | Description | Significance |
|---|---|---|
| Bond Lengths | Calculated distances between bonded atoms (e.g., C-C, C-N, N-O). | Reveals bond order and the effect of electron delocalization. For example, C-N bonds may show partial double bond character. |
| Bond Angles | Angles formed by three connected atoms (e.g., C-N-C, O-N-O). | Indicates hybridization and steric strain within the molecule. Deviations from ideal angles suggest structural stress. researchgate.net |
| Dihedral Angles | Torsional angles defining the rotation around a bond, which determines the overall 3D shape. | Crucial for understanding the conformational preferences and the steric hindrance between the phenyl rings and substituent groups. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and the gap between them are critical descriptors of a molecule's kinetic stability and reactivity. researchgate.net
The HOMO represents the outermost orbital containing electrons and acts as an electron donor. researchgate.net Its energy is directly related to the ionization potential. In this compound, the HOMO is expected to be primarily localized on the electron-rich parts of the molecule. Computational studies on similar aniline derivatives show the HOMO density is concentrated on the aniline ring, the amino group, and the electron-donating methoxy group, which have the greatest ability to donate electrons. nih.govresearchgate.net
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net Its energy is related to the electron affinity. For this compound, the LUMO is predominantly located on the electron-deficient regions. Theoretical analyses confirm that the LUMO is centered on the electron-withdrawing nitro (NO₂) group and the adjacent phenyl ring, as this part of the molecule is most capable of accepting electrons. nih.govresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting molecular reactivity. researchgate.net
A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO. This is associated with high chemical reactivity, low kinetic stability, and high polarizability. researchgate.netnih.gov Such molecules are often termed "soft molecules." The small energy gap facilitates intramolecular charge transfer (ICT) from the donor part (HOMO) to the acceptor part (LUMO), which is a key feature in materials with nonlinear optical properties. nih.govresearchgate.net
A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as more energy is needed for electronic excitation. wuxibiology.com
The HOMO-LUMO gap directly correlates with the electronic absorption properties of the molecule, as the transition from the ground state to the first excited state is mainly described by the HOMO-to-LUMO electronic excitation. thaiscience.info
| Parameter | Calculated Value (eV) - Representative | Interpretation |
|---|---|---|
| EHOMO | -5.98 | Energy of the highest occupied molecular orbital; reflects the molecule's electron-donating capacity. researchgate.net |
| ELUMO | -2.55 | Energy of the lowest unoccupied molecular orbital; reflects the molecule's electron-accepting capacity. researchgate.net |
| ΔE (HOMO-LUMO Gap) | 3.43 | Energy difference (ELUMO - EHOMO); a smaller gap indicates higher reactivity and potential for charge transfer. researchgate.net |
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis
Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.dewisc.edu This method is exceptionally useful for quantitatively describing intramolecular interactions, charge delocalization, and hyperconjugative effects. researchgate.net
For this compound, NBO analysis reveals the underlying electronic interactions that contribute to its stability and properties. The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E²) associated with these interactions quantifies their significance. nih.gov
Key findings from NBO analysis on analogous systems indicate:
Intramolecular Charge Transfer (ICT): A significant charge transfer occurs from the electron-donating amino and methoxy groups towards the electron-accepting nitro group through the π-conjugated system. nih.govnih.gov
Hyperconjugative Interactions: Strong stabilizing interactions are observed, such as the delocalization of the lone pair electrons of the oxygen and nitrogen atoms into the antibonding π* orbitals of the aromatic ring. For instance, the interaction LP(N) → π(C-C) and LP(O) → π(C-C) are significant.
Resonance Effects: The analysis quantifies the resonance within the phenyl ring and the delocalization of the nitro group's π-electrons. This delocalization is a primary factor in the molecule's electronic properties.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) - Representative | Interaction Type |
|---|---|---|---|
| LP (N) on Amino Group | π* (C=C) in Aniline Ring | ~40-50 | Strong resonance interaction, indicating electron donation to the ring. |
| LP (O) on Methoxy Group | π* (C=C) in Aniline Ring | ~20-30 | Resonance interaction from the methoxy group. |
| π (C=C) in Aniline Ring | π* (N=O) in Nitro Group | ~15-25 | Charge delocalization from the ring to the nitro group. |
| σ (C-H) on Benzyl Group | σ* (C-N) | ~2-5 | Hyperconjugation contributing to conformational stability. |
Intramolecular Charge Transfer (ICT) Mechanisms
No specific studies on the intramolecular charge transfer mechanisms of this compound have been identified. Theoretical investigations would typically involve analyzing the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For analogous molecules, the presence of electron-donating groups (like the methoxy and benzylamino groups) and an electron-accepting group (the nitro group) on the aniline ring would suggest a significant potential for ICT upon photoexcitation.
Hyperconjugative and Donor-Acceptor Interactions
A detailed analysis of hyperconjugative and donor-acceptor interactions for this compound using methods like Natural Bond Orbital (NBO) analysis is not available in the current literature. Such studies would provide insight into the electronic delocalization and stability of the molecule arising from interactions between occupied and unoccupied orbitals.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would visually represent the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. It would be expected that the nitro group would exhibit a negative potential (red/yellow), indicating a nucleophilic region, while the amino and methoxy groups would show positive potential (blue), indicating electrophilic regions.
Prediction and Characterization of Nonlinear Optical (NLO) Properties
While nitroaniline derivatives are often studied for their NLO properties, specific predictive and characterization studies for this compound are not found in the surveyed literature.
Calculation of First-Order Hyperpolarizability (β)
There are no reported calculations of the first-order hyperpolarizability (β) for this compound. Such calculations, typically performed using quantum chemical methods like Density Functional Theory (DFT), would be essential to quantify the molecule's potential for NLO applications.
Second Harmonic Generation (SHG) Efficiency Predictions and Experimental Validation
No predictions or experimental validations of the Second Harmonic Generation (SHG) efficiency for this compound are currently available.
Solvent Effects on Electronic and Optical Properties via Continuum Models
Studies on the influence of solvent polarity on the electronic and optical properties of this compound using continuum models like the Polarizable Continuum Model (PCM) have not been reported. These theoretical models would be valuable for understanding how the surrounding medium affects the molecule's behavior and properties in solution.
Applications in Advanced Materials Science and Interdisciplinary Research
Development of Organic Nonlinear Optical (NLO) Materials
N-benzyl-2-methyl-4-nitroaniline (BNA) is a prominent organic nonlinear optical (NLO) crystal valued for its high second-order optical nonlinearity and its utility in frequency conversion applications. researchgate.netnih.gov Organic NLO crystals like BNA are of significant interest due to the high polarizability of their π-conjugated molecules and the vast possibilities for molecular engineering to enhance their optical properties. researchgate.net BNA, a derivative of 2-methyl-4-nitroaniline (B30703) (MNA), crystallizes easily and demonstrates a larger quadratic optical nonlinearity than its predecessor. researchgate.netgoogle.com
Research has confirmed its significant NLO properties, with a notable second-harmonic generation (SHG) efficiency. researchgate.netresearchgate.net The NLO coefficient d₃₃ of the BNA crystal is approximately 234 pm/V, which is among the highest values reported for yellow-colored NLO materials. optica.orgnih.govresearchgate.net This high NLO coefficient makes BNA a promising material for various photonic applications, including efficient THz-wave generation. spiedigitallibrary.org
The substantial NLO coefficients of BNA crystals make them suitable for integration into photonic devices for applications like optical mixing and parametric oscillation. google.com The development of high-quality, large single crystals of BNA is crucial for their use in such devices. optica.orgspiedigitallibrary.org The ability to precisely process BNA crystals, exposing specific crystallographic orientations with fine optical surfaces, allows for the accurate characterization of its NLO tensor, which in turn accelerates the development of precisely fabricated photonic devices. nih.gov These devices are foundational for all-optical signal processing, which aims to manipulate the amplitude, phase, and wavelength of optical waves directly in the optical domain.
BNA has emerged as a highly efficient material for the generation and detection of terahertz (THz) electromagnetic waves. researchgate.net It is particularly effective for generating widely tunable THz waves through difference frequency generation (DFG), a nonlinear optical process. optica.orgnih.govresearchgate.net Researchers have successfully demonstrated THz-wave generation using BNA crystals over a broad frequency range, notably between 0.1 and 15 THz. optica.orgnih.govresearchgate.net
The efficiency of BNA in THz generation is attributed to its large NLO coefficient and favorable phase-matching conditions. optica.orgspiedigitallibrary.org Collinear phase-matching is achievable in BNA, which is advantageous for the DFG process. optica.org When compared to other standard THz generation materials like ZnTe, BNA has shown higher efficiency in high-frequency regions, making it a valuable component for THz spectroscopy and imaging systems. optica.org
Enhancing Electro-Optical Properties of Liquid Crystal (LC) Devices
Doping nematic liquid crystals (LCs) with N-benzyl-2-methyl-4-nitroaniline has been shown to significantly improve the electro-optical performance of LC devices. nih.govresearchgate.net These enhancements are critical for developing next-generation displays and optical modulators that require faster response times and lower power consumption. nih.govmdpi.com
The introduction of BNA as a dopant in nematic liquid crystal mixtures leads to a notable decrease in the threshold voltage (Vth) required to switch the device. nih.govmdpi.comscispace.com This reduction is primarily caused by two factors: an increase in the dielectric anisotropy (Δε) and a decrease in the splay elastic constant (K₁₁) of the LC mixture. nih.govmdpi.com Studies have reported a threshold voltage decrease of up to 25% in BNA-doped cells. mdpi.comscispace.com
This lower threshold voltage, combined with a significant reduction in the rotational viscosity of the liquid crystal mixture, contributes to much faster switching dynamics. nih.govmdpi.com
One of the most significant advantages of using BNA as a dopant is the dramatic improvement in the response time of the liquid crystal cell. Research has demonstrated that a BNA-doped LC cell can exhibit a fall time that is up to five times faster than that of a pure, undoped cell. nih.govresearchgate.netmdpi.com This accelerated response is attributed to the combined effects of the decreased threshold voltage, reduced rotational viscosity (by as much as 44%), and an additional restoring force from the spontaneous polarization electric field of the BNA molecules. nih.govmdpi.comscispace.com
Furthermore, BNA exhibits strong absorbance around the 400 nm wavelength, which enables it to function as a blue-light filter. mdpi.comscispace.com This intrinsic property is highly beneficial for LC devices such as displays and smart windows, where filtering potentially harmful blue light is desirable. mdpi.com
Table 1: Impact of BNA Doping on Nematic Liquid Crystal (E7) Properties
| Property | Effect of BNA Doping | Reported Improvement | Reference |
|---|---|---|---|
| Threshold Voltage (Vth) | Decrease | Up to 25% reduction | mdpi.com, scispace.com |
| Rotational Viscosity (γ) | Decrease | Up to 44% reduction | mdpi.com, scispace.com |
| Fall Time | Decrease | Up to 5 times faster | mdpi.com, nih.gov |
| Dielectric Anisotropy (Δε) | Increase | ~6% increase | mdpi.com, scispace.com |
| Optical Absorbance | Strong absorbance at ~400 nm | Acts as a blue-light filter | mdpi.com |
Role as a Key Intermediate in Complex Organic Synthesis
N-benzyl-2-methyl-4-nitroaniline is synthesized as a key product in specific organic reactions, highlighting its place within complex synthesis pathways. The standard laboratory synthesis involves the reaction of 2-methyl-4-nitroaniline with benzyl (B1604629) chloride. researchgate.net The resulting BNA compound is then purified, often using techniques like column chromatography and recrystallization, to obtain the high-purity material required for growing large single crystals for optical applications. researchgate.net The synthesis of its precursor, 2-methyl-4-nitroaniline (MNA), is also a critical step, establishing a lineage of intermediates necessary for producing advanced NLO materials. google.com
Precursor for Pharmaceutical Intermediates and Agrochemicals
While direct applications of N-benzyl-4-methoxy-2-nitroaniline in final drug products are not extensively documented, its structural parent, 4-methoxy-2-nitroaniline (B140478), is a well-established and crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). google.com For instance, 4-methoxy-2-nitroaniline is a key starting material for producing proton-pump inhibitors like Omeprazole (B731). google.com
The introduction of an N-benzyl group is a common strategy in multi-step organic synthesis. dergipark.org.tr This group can serve as a protecting group for the secondary amine, preventing unwanted side reactions while other parts of the molecule are modified. Subsequently, the benzyl group can be removed to yield the desired secondary amine. Therefore, this compound can be considered a valuable, second-generation intermediate. Its use allows for more complex molecular architectures to be built upon the nitroaniline frame, which is essential for creating new chemical entities in pharmaceutical and agrochemical research. acs.org The synthesis of 2-benzyl N-substituted anilines is a recognized pathway for producing valuable building blocks in synthetic chemistry. beilstein-journals.org
Building Block for Heterocyclic Chemistry (e.g., Benzimidazoles, Benzotriazoles)
The o-nitroaniline scaffold is fundamental for the synthesis of fused heterocyclic systems, particularly benzimidazoles. A highly efficient and versatile method for synthesizing N-substituted benzimidazoles involves the reductive cyclization of N-substituted o-nitroanilines in the presence of an aldehyde. organic-chemistry.org This one-step process, often using a mild reducing agent like sodium dithionite (B78146) (Na₂S₂O₄), is applicable to a wide range of substrates. organic-chemistry.org
In this context, this compound is an ideal starting material. The reaction proceeds via the reduction of the nitro group to an amino group, which then undergoes condensation with an aldehyde, followed by cyclization and aromatization to form the benzimidazole (B57391) ring. This method allows for the regioselective synthesis of N-benzyl substituted benzimidazoles, which are important motifs in medicinal chemistry. organic-chemistry.orgorganic-chemistry.org
Similarly, this compound can serve as a precursor for N-substituted benzotriazoles. The synthesis of benzotriazoles typically begins with an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups). gsconlinepress.com The target compound can be readily converted to the required intermediate, N-benzyl-4-methoxy-1,2-diaminobenzene, through the chemical reduction of its nitro group. This diamine can then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and acetic acid) to induce diazotization of one amino group, followed by a spontaneous intramolecular cyclization to yield the N-benzyl-substituted benzotriazole (B28993) ring system. gsconlinepress.comnih.gov N-substituted benzotriazoles are stable and versatile reagents in their own right, used in a variety of further chemical transformations. ufl.eduacs.org
Analytical Method Development for Trace Analysis and Quality Control
In the context of chemical synthesis and manufacturing, particularly for pharmaceuticals, ensuring the purity of intermediates and final products is paramount. This requires robust analytical methods for trace analysis and quality control.
Application as Derivatization Reagents in Chromatographic Techniques (e.g., HPLC-UV, GC-MS)
Derivatization is a technique where a target analyte is chemically modified to enhance its detection by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This often involves adding a chromophore (for UV detection) or a fluorophore.
However, this compound is not a suitable derivatization reagent. Studies investigating various nitroanilines as potential reagents for derivatizing benzyl halides for HPLC-UV analysis found that the reaction with 2-nitroaniline (B44862) and 4-nitroaniline (B120555) hardly proceeded. researchgate.netnih.gov This low reactivity is attributed to the strong electron-withdrawing effect of the nitro group, which is in conjugation with the aniline (B41778) ring. This effect significantly reduces the nucleophilicity of the amino group (–NH–), making it a poor reactant for the derivatization process. nih.gov In contrast, reagents where the reactive amine is aliphatic and electronically isolated from the nitro-aromatic system, such as 1-(4-nitrophenyl) piperazine, prove to be far more effective. researchgate.netnih.gov
Methodologies for Impurity Profiling in Active Pharmaceutical Ingredients
While not a reagent, this compound is a relevant compound in the context of impurity profiling. In the synthesis of a complex API, it could be present as a process-related impurity or an unreacted intermediate. Regulatory guidelines require that such impurities be identified and quantified to ensure the safety and efficacy of the final drug product.
Methodologies for impurity profiling heavily rely on chromatographic techniques. A typical approach would involve developing a stability-indicating HPLC method, often with UV detection, capable of separating the main API from its precursors, by-products, and degradants. For example, a patent for the synthesis of 4-methoxy-2-nitroaniline specifies the use of HPLC to determine the product's purity, demonstrating the industrial relevance of this technique for quality control of nitroaniline intermediates. google.com The development of such a method for an API derived from this compound would involve optimizing parameters like the stationary phase (column), mobile phase composition, and detector wavelength to achieve adequate resolution and sensitivity for detecting it at trace levels.
| Research Area | Key Finding | Technique/Method | Reference |
| Heterocyclic Synthesis | N-substituted o-nitroanilines are effective precursors for N-aryl benzimidazoles via one-step reductive cyclization. | Reductive Cyclization (Na₂S₂O₄) | organic-chemistry.org |
| Analytical Chemistry | Nitroanilines are poor derivatization reagents due to low nucleophilicity of the amino group caused by nitro group conjugation. | HPLC-UV Derivatization | nih.gov |
| Quality Control | HPLC is the standard method for purity assessment and impurity profiling of nitroaniline intermediates in synthesis. | High-Performance Liquid Chromatography (HPLC) | google.com |
| Chemosensing | Luminescent Metal-Organic Frameworks (MOFs) can be designed for the ultrasensitive detection of nitroaniline isomers. | Fluorescence Spectroscopy | acs.org |
Design of Luminescent Chemosensors for Molecular Recognition
The unique electronic properties of the nitroaniline scaffold make it a target for the development of advanced chemosensors. The combination of an electron-donating group (methoxy) and an electron-accepting group (nitro) on the same aromatic ring creates a "push-pull" system, which can give rise to interesting photophysical phenomena, including luminescence.
Discrimination and Quantitative Detection of Isomeric Compounds
Researchers have successfully developed highly sensitive luminescent sensors for the detection of nitroaromatic compounds, including nitroaniline isomers. rsc.orgmdpi.com One advanced approach involves using luminescent metal-organic frameworks (MOFs). These materials can be engineered to exhibit strong fluorescence that is quenched or enhanced upon interaction with a specific analyte. For example, a Cd-based MOF demonstrated rapid and ultrasensitive fluorescence response to p-nitroaniline, with a limit of detection in the nanomolar range. acs.org Such sensors are valuable for monitoring toxic environmental pollutants. acs.org
While this compound itself has not been reported as a standalone sensor, its core electronic structure makes it a relevant molecule in this field. It could be the target analyte for such sensors, or it could be incorporated as a building block into a larger polymer or framework to tune its sensing properties. The ability to discriminate between isomers is a significant challenge in analytical chemistry. Methods for separating nitroaniline isomers have been developed based on differences in their solubility in organic solvents and their propensity to form salts with acids. google.com Modern chemosensors offer a more advanced solution, potentially allowing for the quantitative detection of one isomer in the presence of others through specific molecular recognition events that trigger a change in luminescence. acs.orgnih.gov
Structure Activity and Structure Property Relationship Studies
Comparative Analysis with Closely Related N-Benzyl Aniline (B41778) Derivatives and Isomers
Understanding the properties of N-benzyl-4-methoxy-2-nitroaniline is enhanced by comparing it with its structural relatives. Key analogues for this comparative analysis include the parent amine, 4-methoxy-2-nitroaniline (B140478) (4M2NA), which lacks the N-benzyl group, and isomers like N-benzyl-2-methyl-4-nitroaniline (BNA), where a methyl group replaces the methoxy (B1213986) group, and 4-methoxy-N-(4-nitrobenzyl)aniline, where the nitro group is positioned on the benzyl (B1604629) ring.
The molecular properties of this compound are governed by a delicate balance of electronic and steric effects from its three key substituents.
Electronic Effects : The aniline ring is subject to a strong "push-pull" electronic effect. The methoxy (-OCH₃) group at the 4-position is a potent electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. Conversely, the nitro (-NO₂) group at the 2-position is a powerful electron-withdrawing group (EWG) through both resonance and inductive effects. This combination creates significant intramolecular charge transfer (ICT) from the donor side (methoxy and amino groups) to the acceptor side (nitro group), which is a primary determinant of the molecule's optical and electronic properties. nih.gov The N-benzyl group, while primarily considered for its steric bulk, also has a weak electron-donating inductive effect on the nitrogen atom.
Steric Effects : The introduction of the N-benzyl group significantly increases steric hindrance around the secondary amine. This steric bulk can influence the planarity of the molecule by forcing the benzyl ring out of the plane of the aniline ring. In related N-substituted anilines, increased steric hindrance has been shown to dramatically reduce reaction rates, for instance, by impeding the formation of intermediates in nucleophilic substitution reactions. rsc.org Similarly, bulky substituents near a reactive center can shield it from the approach of other molecules, governing regioselectivity in synthetic reactions. beilstein-journals.org In this compound, this steric hindrance also influences the crystal packing arrangement and the conformation of the molecule in the solid state.
The electronic push-pull system and substituent arrangement have a direct and measurable impact on the spectroscopic properties of the molecule. A detailed study of the closely related 4-methoxy-2-nitroaniline (4M2NA) provides a foundational understanding. nih.gov
For 4M2NA, FT-Raman, IR, and UV-vis spectroscopy, combined with density functional theory (DFT) calculations, have shown that the amino, nitro, and methoxy substituents strongly influence the molecular structure and spectroscopic signatures. nih.gov The electronic absorption spectrum is dominated by a strong intramolecular charge transfer band. The calculated UV-vis spectrum of 4M2NA in ethanol (B145695) shows a maximum absorption (λmax) at 405 nm, which is in good agreement with experimental data. nih.gov
The introduction of the N-benzyl group to form this compound would be expected to introduce new vibrational modes, such as C-H stretching and bending from the benzyl ring's CH₂ group and aromatic ring. Furthermore, the electronic properties of the N-benzyl group can subtly shift the ICT band. For comparison, the related NLO material N-benzyl-2-methyl-4-nitroaniline (BNA) is well-characterized spectroscopically, confirming the presence of vibrational bands associated with all its functional groups. researchgate.net
Table 1: Comparative Spectroscopic Data of Related Aniline Derivatives
| Compound | Key Spectroscopic Feature | Observation | Reference |
|---|---|---|---|
| 4-Methoxy-2-nitroaniline | UV-vis (λmax in Ethanol) | ~405 nm | nih.gov |
| 4-Methoxy-2-nitroaniline | Vibrational Spectra (IR/Raman) | Shows characteristic bands for NH₂, NO₂, and OCH₃ groups. | nih.gov |
| N-Benzyl-2-methyl-4-nitroaniline | FTIR and UV-vis-NIR | Spectra confirm the presence of all functional groups and provide cutoff wavelength. | researchgate.net |
Systematic Investigations of Analogues for Targeted Property Enhancement
Analogues of this compound are systematically designed and studied to optimize specific properties, particularly for applications in materials science.
Molecules with strong intramolecular charge transfer, like this compound, are prime candidates for second-order nonlinear optical (NLO) materials. The efficiency of these materials is highly dependent on their molecular structure.
Studies on 4-methoxy-2-nitroaniline confirm that the push-pull system created by the donor (amino, methoxy) and acceptor (nitro) groups across the π-conjugated system is crucial for its NLO properties. nih.gov Molecular engineering by adding an N-benzyl group is a strategy to further enhance these properties. The isomer N-benzyl-2-methyl-4-nitroaniline (BNA) is a well-known organic NLO crystal. nih.gov Research on BNA has demonstrated that all five of its non-vanishing second-order NLO coefficients can be fully characterized. nih.gov The SHG efficiency of BNA was found to be twice that of the inorganic standard Potassium Dihydrogen Phosphate (KDP). researchgate.net This highlights how modifying the aniline backbone, in this case by replacing the methoxy with a methyl group and adding the benzyl substituent, can lead to materials with significant NLO response suitable for practical applications.
For a molecule to exhibit bulk NLO properties, it must crystallize in a non-centrosymmetric space group. The molecular structure directly influences the crystalline architecture through intermolecular forces like hydrogen bonds and van der Waals interactions.
It is highly probable that this compound would exhibit similar packing motifs. The secondary amine provides a hydrogen bond donor (N-H), while the ortho-nitro group provides a strong hydrogen bond acceptor (O=N=O). The interplay between these hydrogen bonds and the steric requirements of the benzyl group would be critical in determining the final crystal lattice, its packing efficiency, and its symmetry.
Table 2: Key Intermolecular Interactions in the Crystal Structure of 4-Methoxy-N-(4-nitrobenzyl)aniline
| Interaction Type | Description | Consequence | Reference |
|---|---|---|---|
| N—H⋯O Hydrogen Bond | The amine hydrogen (H8) interacts with a nitro oxygen (O1) of a neighboring molecule. | Links molecules into centrosymmetric dimers. | researchgate.net |
| C—H⋯O Hydrogen Bond | Weaker interactions involving aromatic and methylene (B1212753) hydrogens with oxygen atoms. | Contribute to stabilizing the 3D crystal structure. | researchgate.net |
Elucidation of Structure-Reactivity Correlations in Synthetic Pathways
The structure of this compound dictates the strategies for its synthesis and the potential byproducts. A common synthetic route involves the nitration of an N-benzyl-4-methoxyaniline precursor or the benzylation of 4-methoxy-2-nitroaniline.
The synthesis of the precursor 4-methoxy-2-nitroaniline from 4-methoxyaniline illustrates key structure-reactivity principles. google.com The synthesis involves three steps: acetylation of the amine, nitration, and subsequent hydrolysis. The initial acetylation protects the amine and moderates its activating effect. The nitration step is critical; the methoxy group is an ortho-, para-director, and the acetamido group is also an ortho-, para-director. Since the para position is blocked, nitration occurs at one of the ortho positions. The presence of two directing groups makes regioselectivity a challenge, but the position ortho to the amine and meta to the methoxy group is favored, leading to 4-methoxy-2-nitroaniline. The use of a continuous flow reactor has been shown to improve reaction speed, safety, and yield while minimizing the formation of the 4-methoxy-3-nitroaniline (B184566) byproduct. google.com
Alternatively, a synthesis could proceed via the reductive amination of p-anisidine (B42471) with an appropriate benzaldehyde (B42025), a method used to prepare the isomer 4-methoxy-N-(4-nitrobenzyl)aniline from p-anisidine and p-nitrobenzaldehyde. researchgate.net The reactivity of the aniline nitrogen is influenced by both the electronic donation from the methoxy group, which increases its nucleophilicity, and the steric hindrance from the ortho-nitro group, which can impede its approach to an electrophile.
Emerging Research Directions and Future Outlook
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Current research into the synthesis of nitroaniline derivatives is increasingly focused on green chemistry principles and enhanced efficiency. While traditional methods for producing related compounds often involve harsh conditions, newer approaches are being explored.
Sustainable Synthesis: The pursuit of environmentally benign synthesis is a key trend. For related anilines, this includes the use of natural, non-toxic, and biodegradable catalysts like citric acid, which has been successfully applied in the green synthesis of various heterocyclic compounds. researchgate.net Another approach involves replacing hazardous nitrating agents and solvents with safer alternatives. For instance, a method for preparing the precursor 4-methoxy-2-nitroaniline (B140478) utilizes copper nitrate (B79036) trihydrate in 1,2-dichloroethane (B1671644), which is considered a milder and less hazardous process compared to traditional nitration reactions. patsnap.com This method aims to reduce environmental impact and improve safety, aligning with the goals of green chemistry. patsnap.com
Continuous Flow Technology: A significant advancement in the synthesis of the key intermediate, 4-methoxy-2-nitroaniline, is the adoption of continuous flow reactors. google.com This technology offers several advantages over traditional batch processing, including:
Enhanced Safety: Nitration reactions are typically exothermic, and flow reactors provide superior heat transfer, mitigating the risk of thermal runaways. google.com
Improved Efficiency: Continuous flow systems dramatically reduce reaction times from hours to minutes. google.com
Higher Purity and Yield: The precise control over reaction parameters like temperature and time leads to fewer by-products and higher selectivity, resulting in yields exceeding 85% and purity over 99% for 4-methoxy-2-nitroaniline. google.com
Future research on N-benzyl-4-methoxy-2-nitroaniline will likely adapt these continuous flow and sustainable methodologies. The goal is to develop a direct, high-yield, and environmentally friendly synthesis route, potentially through a one-pot reductive amination of 4-methoxy-2-nitroaniline with benzaldehyde (B42025) or a related process under continuous flow conditions.
Table 1: Comparison of Synthetic Methodologies for 4-methoxy-2-nitroaniline
| Feature | Traditional Batch Process | Continuous Flow Reactor |
| Reaction Time | Hours | Seconds to minutes google.com |
| Safety | Higher risk due to poor heat control in exothermic reactions google.com | High safety due to efficient mass and heat transfer google.com |
| By-products | More isomers and impurities | Fewer isomers, higher selectivity google.com |
| Yield & Purity | Generally lower | High yield (>85%) and purity (>99%) google.com |
| Scalability | Amplification issues | No amplification issues, suitable for industrial scale patsnap.comgoogle.com |
Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates and Reaction Progress
To optimize synthetic pathways, a deep understanding of reaction mechanisms and intermediates is crucial. Modern spectroscopic techniques are invaluable for real-time monitoring of chemical reactions. For the synthesis of the precursor 4-methoxy-2-nitroaniline, techniques like Liquid Chromatography-Mass Spectrometry (LCMS) and High-Performance Liquid Chromatography (HPLC) are employed to monitor the reaction's progress. patsnap.com
Future studies on this compound synthesis would benefit from more advanced in-situ spectroscopic methods. Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, coupled with nuclear magnetic resonance (NMR) spectroscopy, can provide detailed structural information on transient intermediates formed during the reaction. researchgate.net This allows for a precise mapping of the reaction pathway, identification of potential bottlenecks, and optimization of conditions to maximize yield and minimize impurities. Characterization of the final products and intermediates typically involves a suite of spectroscopic methods to confirm their chemical structures. researchgate.net
Refined Computational Models for Predictive Materials Design and Molecular Simulation
Computational chemistry is an increasingly powerful tool for predicting the properties of new molecules and materials, thereby guiding experimental efforts. For compounds related to this compound, computational models are already being applied.
Density Functional Theory (DFT): DFT calculations have been used to study how doping nematic liquid crystals with the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) affects the material's electro-optical properties. mdpi.com These simulations can predict changes in dipole moment, polarization anisotropy, and dielectric anisotropy, which correlate with experimental outcomes. mdpi.com
Molecular Docking: In the field of medicinal chemistry, molecular docking studies have been performed on similar N-(4-methoxybenzyl) amides to understand their binding mechanisms with biological targets like DNA. nih.gov
For this compound, refined computational models could be used to:
Predict its nonlinear optical (NLO) coefficients, which is crucial for applications in photonics and optoelectronics.
Simulate its interaction with host matrices in composite materials.
Explore its potential as a sensor by modeling its binding affinity to various analytes.
Determine its crystalline structure and predict polymorphism, which affects its physical properties.
These predictive models can significantly accelerate the discovery of new applications by allowing researchers to screen for desired properties computationally before embarking on time-consuming synthesis and characterization.
Expansion into New Functional Material Applications Beyond Current Scope
While the direct applications of this compound are still under exploration, research on closely related compounds provides a roadmap for future investigations. The precursor, 4-methoxy-2-nitroaniline, is a vital intermediate in the production of omeprazole (B731) and high-performance pigments like Pigment Yellow 74. patsnap.comgoogle.comwikipedia.org
The analogous compound, N-benzyl-2-methyl-4-nitroaniline (BNA), has shown significant promise in several advanced applications:
Nonlinear Optics (NLO): BNA is recognized for its large quadratic optical nonlinearity, making it a candidate for frequency conversion and other NLO applications. researchgate.net
Terahertz (THz) Wave Generation: BNA crystals are effective emitters of THz electromagnetic waves, a region of the spectrum with growing applications in spectroscopy, imaging, and security screening. researchgate.net
Liquid Crystal Displays (LCDs): Doping nematic liquid crystals with BNA has been shown to produce devices with faster response times and the ability to filter blue light. mdpi.com
Future research will likely investigate whether this compound exhibits similar or superior properties. The specific arrangement of its substituent groups could lead to unique packing in the crystalline state, potentially enhancing its NLO or THz generation capabilities. Further derivatization could also open doors to applications in fields like organic light-emitting diodes (OLEDs) or as photostabilizers in polymers.
Table 2: Investigated Applications of Related Nitroaniline Compounds
| Compound | Application Area | Reference |
| 4-Methoxy-2-nitroaniline | Intermediate for Omeprazole | patsnap.comgoogle.com |
| 4-Methoxy-2-nitroaniline | Precursor for Pigment Yellow 74 | wikipedia.org |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Nonlinear Optics (NLO) | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Terahertz (THz) Wave Emitter | researchgate.net |
| N-benzyl-2-methyl-4-nitroaniline (BNA) | Liquid Crystal Display Dopant | mdpi.com |
Synergistic Approaches in Interdisciplinary Scientific Endeavors for Advanced Materials Development
The development of advanced materials based on this compound will necessitate collaboration across multiple scientific disciplines. The path from molecular design to functional device is inherently interdisciplinary.
This synergistic approach involves:
Chemists: Designing and executing efficient, sustainable synthetic routes.
Physicists: Characterizing the optical, electronic, and thermal properties of the material and modeling its behavior. researchgate.net
Materials Scientists and Engineers: Incorporating the compound into host matrices, fabricating prototype devices (like liquid crystal cells or optical components), and testing their performance and durability. mdpi.comresearchgate.net
The study of BNA-doped liquid crystals serves as an excellent example, combining organic synthesis, physical chemistry, optics, and materials engineering to create a functional device with improved properties. mdpi.com As the potential of this compound is further explored, such interdisciplinary collaborations will be essential to unlock its full potential and translate fundamental discoveries into real-world technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
